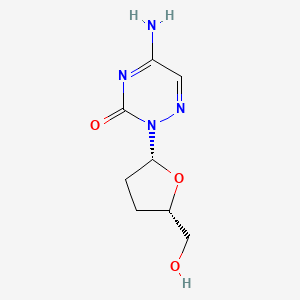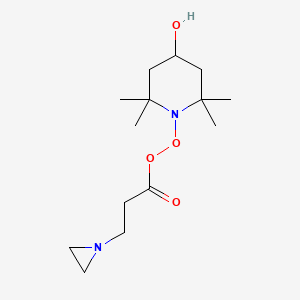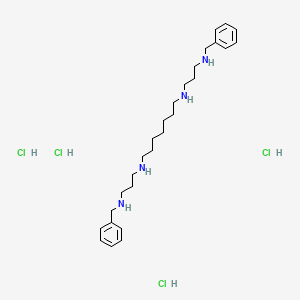
1,7-Heptanediamine, N,N'-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes heptanediamine and phenylmethylamino groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride typically involves the reaction of 1,7-heptanediamine with 3-((phenylmethyl)amino)propyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity. The tetrahydrochloride form is obtained by treating the synthesized compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with suitable reagents, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7-Heptanediamine: A simpler analog without the phenylmethylamino groups.
N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: A related compound with similar structural features.
Uniqueness
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
131275-14-4 |
|---|---|
Molecular Formula |
C27H48Cl4N4 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
N,N'-bis[3-(benzylamino)propyl]heptane-1,7-diamine;tetrahydrochloride |
InChI |
InChI=1S/C27H44N4.4ClH/c1(2-10-18-28-20-12-22-30-24-26-14-6-4-7-15-26)3-11-19-29-21-13-23-31-25-27-16-8-5-9-17-27;;;;/h4-9,14-17,28-31H,1-3,10-13,18-25H2;4*1H |
InChI Key |
VNUWSJDTXCKTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCNCCCNCC2=CC=CC=C2.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


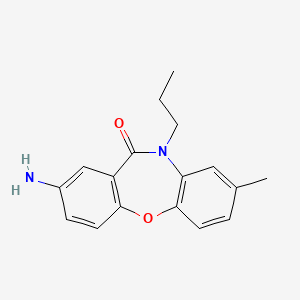
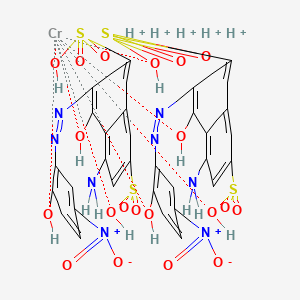
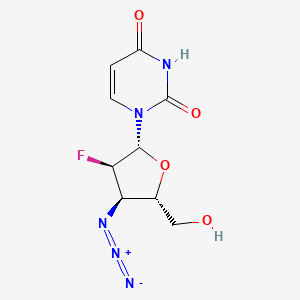
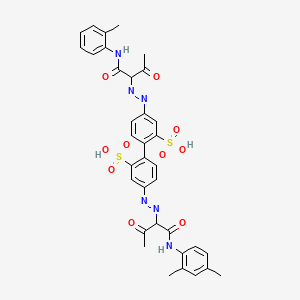
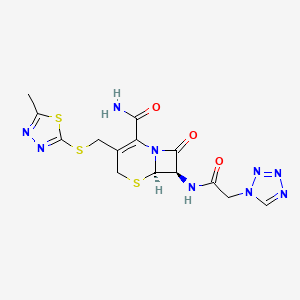
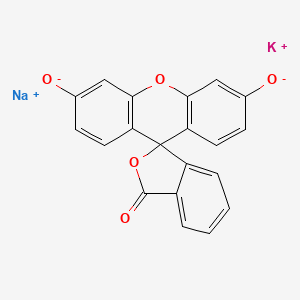
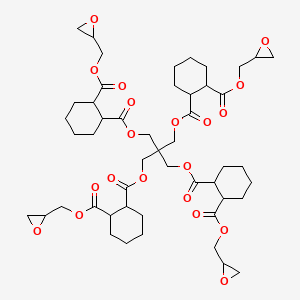
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
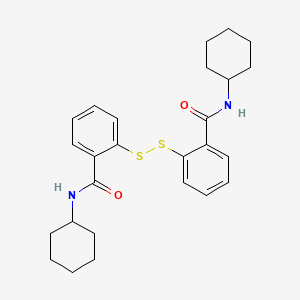
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)

